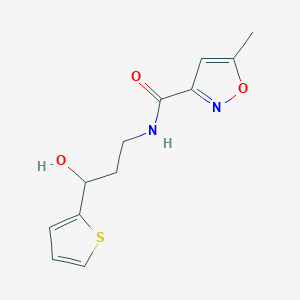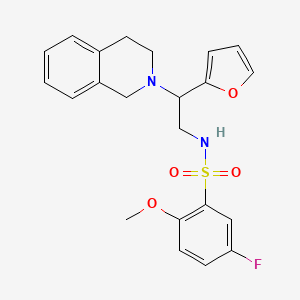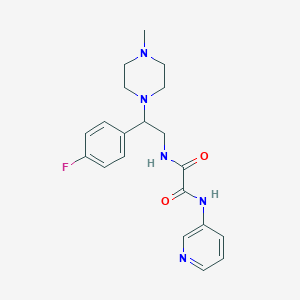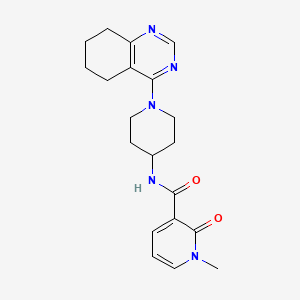![molecular formula C10H19N5O B2409393 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide CAS No. 870514-12-8](/img/structure/B2409393.png)
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide, also known as DPA-714, is a novel PET (positron emission tomography) imaging agent that has been widely used in scientific research. It is a selective ligand for the translocator protein 18 kDa (TSPO), which is expressed in the brain and other organs. DPA-714 has been shown to have potential applications in the diagnosis and treatment of various diseases, including neurodegenerative disorders, cancer, and inflammation.
作用机制
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide binds selectively to TSPO, which is located on the outer membrane of mitochondria. TSPO is involved in the transport of cholesterol and other molecules across the mitochondrial membrane and plays a role in the regulation of mitochondrial function. Binding of this compound to TSPO can modulate mitochondrial function and affect cellular processes such as apoptosis and inflammation.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects in preclinical studies. It has been reported to inhibit the production of pro-inflammatory cytokines and reduce the activation of microglia in the brain, suggesting a potential anti-inflammatory effect. This compound has also been shown to modulate mitochondrial function and protect against oxidative stress-induced damage in vitro. In addition, this compound has been shown to have potential anti-tumor activity in preclinical models of cancer.
实验室实验的优点和局限性
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has several advantages for use in lab experiments. It is a highly selective ligand for TSPO and has been extensively validated as a PET imaging agent in preclinical and clinical studies. This compound has also been shown to have low toxicity and good pharmacokinetic properties in animal models. However, there are also some limitations to the use of this compound in lab experiments. It is a relatively complex molecule that requires multi-step synthesis, which can limit its availability and increase the cost of experiments. In addition, this compound has a relatively short half-life in vivo, which may limit its utility in longitudinal studies.
未来方向
There are several potential future directions for research on 3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide. One area of interest is the development of new TSPO ligands with improved pharmacokinetic properties and lower toxicity. Another area of interest is the further investigation of the role of TSPO in various diseases, including neurodegenerative disorders, cancer, and inflammation. This compound may also have potential applications in the development of new therapies for these diseases, either as a diagnostic tool or as a therapeutic agent. Finally, the use of this compound in combination with other imaging agents or therapeutic agents may provide new insights into the mechanisms of disease and improve treatment outcomes.
合成方法
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide can be synthesized using a multi-step process involving the reaction of 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid with N,N-dimethylamino-1-chloropropane, followed by the reduction of the resulting intermediate with sodium borohydride. The final product is obtained after purification by column chromatography.
科学研究应用
3-amino-N-[3-(dimethylamino)propyl]-1-methyl-1H-pyrazole-5-carboxamide has been extensively used as a PET imaging agent to study the expression and function of TSPO in various diseases. TSPO is involved in the regulation of mitochondrial function, apoptosis, and inflammation, and its expression is upregulated in response to cellular stress. Increased TSPO expression has been observed in neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis, as well as in cancer and inflammation.
属性
IUPAC Name |
5-amino-N-[3-(dimethylamino)propyl]-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19N5O/c1-14(2)6-4-5-12-10(16)8-7-9(11)13-15(8)3/h7H,4-6H2,1-3H3,(H2,11,13)(H,12,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNKFCAAIZTXVAP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)N)C(=O)NCCCN(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

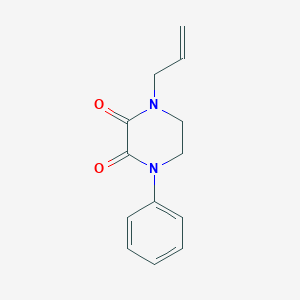
![3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxo-2H-chromen-8-yl acetate](/img/structure/B2409311.png)
![6-(4-chlorophenyl)-5-[(E)-2-nitroethenyl]imidazo[2,1-b][1,3]thiazole](/img/structure/B2409312.png)
![3-Cyclopropyl-6-[[1-(5-fluoropyrimidin-4-yl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2409313.png)

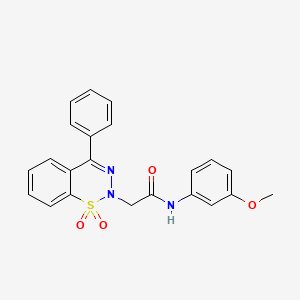
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)methanesulfonamide](/img/structure/B2409317.png)
![4-[(cyclopropylcarbonyl)amino]-N-(3-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2409319.png)

